N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Overview
Description
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science . The compound features a bicyclic ring structure consisting of a pyrazole ring fused to a benzene ring, which is characteristic of indazole derivatives .
Mechanism of Action
Target of Action
The primary target of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is consistent with that of colchicine, a known tubulin polymerization inhibitor .
Biochemical Pathways
By inhibiting tubulin polymerization, this compound affects the mitotic spindle, a structure composed of microtubules that segregates chromosomes during cell division . This disruption can lead to cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptosis, or programmed cell death .
Result of Action
The inhibition of tubulin polymerization by this compound leads to cell cycle arrest and apoptosis . This can result in the reduction of cell proliferation, particularly in cancer cells, as observed in in vitro studies against HeLa, MCF-7, and HT-29 cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine typically involves the reaction of 1-methyl-1H-indazole with formaldehyde and methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[(1-methyl-1H-indol-3-yl)methyl]amine: Similar structure but with an indole ring instead of an indazole ring.
N-Methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with a pyrazole ring instead of an indazole ring.
Uniqueness
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is unique due to its specific indazole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features an indazole moiety, which is known for its pharmacological versatility. The presence of the methyl group at the nitrogen atom and the indazole structure contributes to its unique biological properties.
Target Interaction
The primary target for this compound is tubulin , a protein that plays a critical role in cell division. The compound inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis .
Biological Pathways Affected
By inhibiting tubulin polymerization, this compound induces cell cycle arrest and apoptosis in cancer cells. The following pathways are notably affected:
- Cell Cycle Regulation : Disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage.
- Apoptosis Induction : The compound promotes apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins such as Bcl-2 .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound. Notable findings include:
These results suggest that the compound has potent anticancer activity across various cancer types, with a favorable selectivity profile against normal cells .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been explored for neuropharmacological applications. Research indicates that it may penetrate the blood-brain barrier and exhibit low neurotoxicity against neuronal cell lines . This suggests potential utility in treating neurodegenerative diseases.
Study on Antitumor Activity
In a recent study, researchers synthesized derivatives of this compound and evaluated their antitumor activity against various cancer cell lines. Compound 6o was highlighted for its selective cytotoxicity towards cancer cells while sparing normal cells, demonstrating an IC50 value of 5.15 µM against K562 cells . The study concluded that this compound could serve as a promising scaffold for developing new anticancer agents.
Neurotoxicity Assessment
Another investigation focused on the neurotoxic effects of related indazole compounds. The results indicated that certain derivatives exhibited low toxicity towards SH-SY5Y neuroblastoma cells, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .
Properties
IUPAC Name |
N-methyl-1-(1-methylindazol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQYKASLVAVERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428715 | |
Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124491-38-9 | |
Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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